1-Butanol, 4-(decyloxy)-

Overview

Description

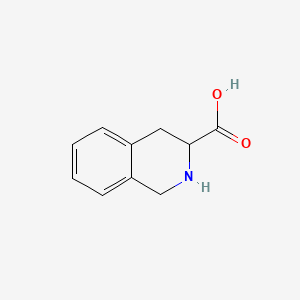

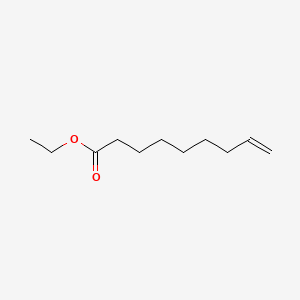

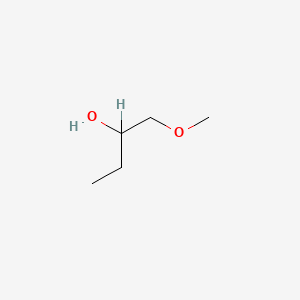

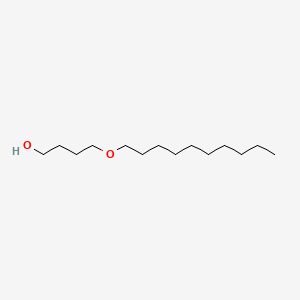

1-Butanol, 4-(Decyloxy)- (BDD) is a primary alcohol with a decyloxy group attached to the fourth carbon of the butanol chain. It is a colorless, viscous liquid used primarily as a solvent in various industrial applications. The molecular formula is C14H30O2 .

Synthesis Analysis

The synthesis of 1-butanol has been studied extensively. One approach involves the direct synthesis of 1-butanol from ethanol in a plug flow reactor . Another method involves the theoretical and experimental characterization of 1-butanol thermal decomposition . A proof-of-principle study describes the first biosynthesis of 1-butanol in yeast via two independent routes .Molecular Structure Analysis

The molecular structure of 1-butanol consists of a butanol chain with a decyloxy group attached to the fourth carbon . The molecular formula is C14H30O2 , and the average mass is 230.387 Da .Chemical Reactions Analysis

The chemical reactions involving 1-butanol have been studied in the context of its thermal decomposition . According to one study, the H2O elimination channel leading to 1-butene is more important than previously believed .Physical And Chemical Properties Analysis

1-Butanol is a colorless liquid with an alcohol odor . It has a boiling point of 116-118 °C, a density of 0.81 g/mL at 25 °C, and a refractive index of 1.399 . It is soluble in water .Scientific Research Applications

Biofuel Production

1-Butanol, 4-(decyloxy)- is an important and promising biofuel candidate . It is generally produced from heterotrophic microorganisms by carbohydrate fermentation . Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production . These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .

Chemical Feedstock

Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is used as an efficient diluent solvent in the oil industry, perfume industry and as an extracting agent (food-grade) in the flavor industry .

Pharmaceutical Applications

Butanol is used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones . It is used as a fuel additive or gasoline substitute due to their similarity in their characteristics .

Genetic Engineering

In cyanobacteria, butanol production through this pathway will require the incorporation of seven genes involved in the enzymatic conversion of 2-oxoglutarate to 1-butanol . This shows the potential of genetic engineering in the production of butanol.

Biomass Conversion

Butanol can be produced by the fermentation of sugars from biomass, such as corn stover, sugarcane bagasse, palm oil mill effluent, algal biomass, inulin, cheese whey, cassava starch, cane molasses, and food waste . This shows the potential of butanol production from renewable resources.

Advanced Fermentation Technologies

Researchers have focused on genetically modified metabolic butanol production from renewable biomass, advanced fermentation technologies in butanol production as a supplement of electron carriers (Ecs), and multistage continuous fermentation and product separation techniques .

Mechanism of Action

Target of Action

It’s known that butanol and its derivatives generally interact with various enzymes and proteins within the cell

Mode of Action

Butanol and its derivatives are known to interact with cellular components, potentially altering their function . The specific interactions and resulting changes caused by “1-Butanol, 4-(decyloxy)-” require further investigation.

Biochemical Pathways

For instance, 1-butanol has been studied for its role in the synthesis of biofuels via the CoA-dependent pathway and an endogenous pathway . .

Pharmacokinetics

Butanol is known to be readily absorbed and rapidly metabolized in the body . The specific ADME properties of “1-Butanol, 4-(decyloxy)-” and their impact on its bioavailability require further investigation.

Result of Action

Butanol and its derivatives have been studied for their potential use in biofuel production

Action Environment

Factors such as ph, temperature, and salinity can affect the growth and metabolic activity of microorganisms producing butanol

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-decoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAINZYOLTZQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

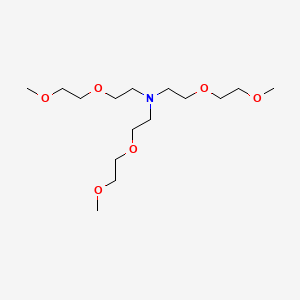

CCCCCCCCCCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242779 | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol, 4-(decyloxy)- | |

CAS RN |

97209-97-7 | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.